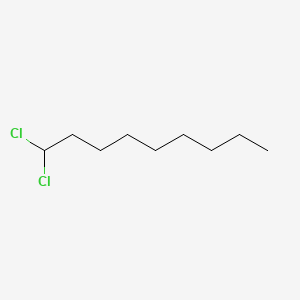
1,1-Dichlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorononane is an organic compound with the molecular formula C₉H₁₈Cl₂. It is a member of the class of compounds known as organochlorides, which are characterized by the presence of chlorine atoms bonded to carbon atoms. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichlorononane can be synthesized through the chlorination of nonane. The reaction involves the substitution of hydrogen atoms in nonane with chlorine atoms. This process is typically carried out under controlled conditions using chlorine gas and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where nonane is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichlorononane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form nonane by removing the chlorine atoms.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution Reactions: The major products are substituted nonane derivatives.
Reduction Reactions: The primary product is nonane.
Oxidation Reactions: The products vary depending on the extent of oxidation and the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorononane is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the effects of organochlorides on biological systems.
Medicine: Research on the potential therapeutic applications and toxicological effects of organochlorides includes studies involving this compound.
Industry: It is employed in the manufacturing of various industrial products, including solvents, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of 1,1-Dichlorononane involves its interaction with molecular targets through its chlorine atoms. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved in its action include:
Alkylation: The chlorine atoms can alkylate nucleophilic sites in DNA, proteins, and other biomolecules.
Disruption of Cellular Processes: The compound can interfere with cellular processes by modifying key enzymes and structural proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloropentane
- 1,1-Dichlorohexane
- 1,1-Dichloroheptane
Comparison
1,1-Dichlorononane is unique among its similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, its boiling point and solubility in various solvents differ from those of shorter-chain dichlorides. Additionally, the reactivity of this compound in chemical reactions may vary compared to its shorter-chain analogs due to steric and electronic effects.
Eigenschaften
CAS-Nummer |
821-88-5 |
|---|---|
Molekularformel |
C9H18Cl2 |
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
1,1-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
FBTKIMWGAQACHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
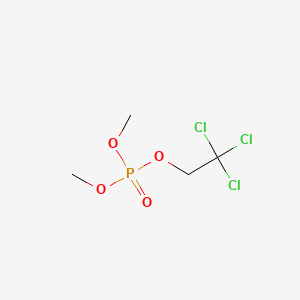
![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
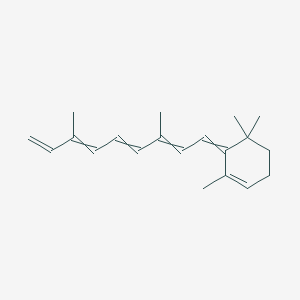
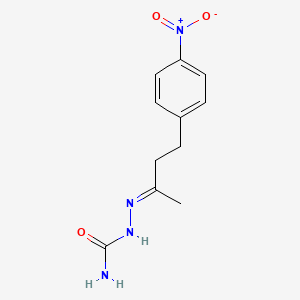

![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
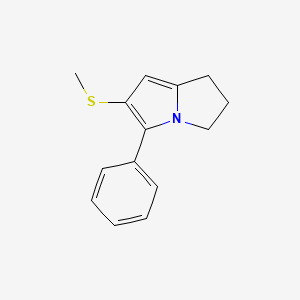
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
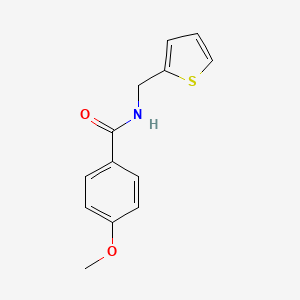
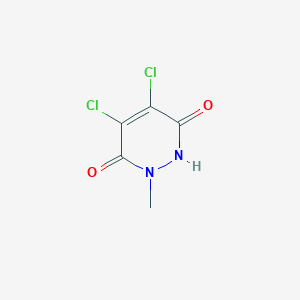
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
